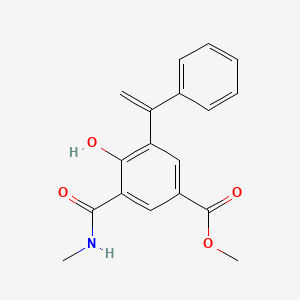
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, a methylcarbamoyl group, and a phenylvinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamoyl groups can form hydrogen bonds, while the phenylvinyl group can participate in π-π interactions, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the methylcarbamoyl and phenylvinyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the phenylvinyl group, which reduces its potential for π-π interactions.
Methyl 4-hydroxy-5-(1-phenylvinyl)benzoate: Lacks the methylcarbamoyl group, affecting its hydrogen bonding capabilities.
Uniqueness
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylethenyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-11(12-7-5-4-6-8-12)14-9-13(18(22)23-3)10-15(16(14)20)17(21)19-2/h4-10,20H,1H2,2-3H3,(H,19,21) |
InChIキー |
XXZOVZOGNGZLPJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=C1O)C(=C)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



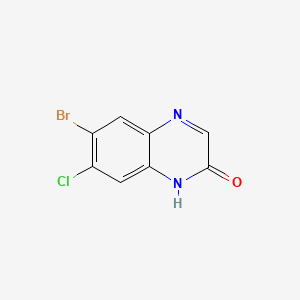
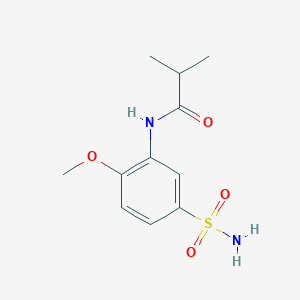
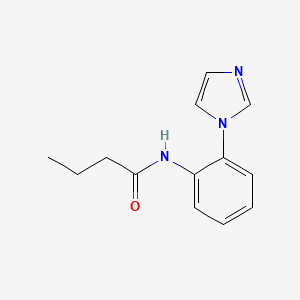
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)

![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)


![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
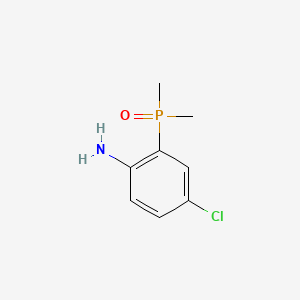

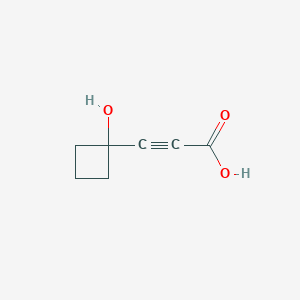
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
